(RhCl(MeCN)2(PPP))(OTf)2
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Overview
Description
The compound (RhCl(MeCN)2(PPP))(OTf)2 is a rhodium-based coordination complex. Rhodium complexes are known for their catalytic properties and are widely used in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. The presence of ligands such as acetonitrile (MeCN) and triphenylphosphine (PPP) in the complex can significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl(MeCN)2(PPP))(OTf)2 typically involves the reaction of a rhodium precursor, such as rhodium chloride, with acetonitrile and triphenylphosphine in the presence of a triflate source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme can be represented as follows:
[ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{MeCN} + \text{PPP} + 2\text{OTf}^- \rightarrow (\text{RhCl}(\text{MeCN})_2(\text{PPP}))(\text{OTf})_2 ]
Industrial Production Methods
Industrial production of such complexes may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(RhCl(MeCN)2(PPP))(OTf)2 can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The complex can be reduced to lower oxidation states.
Substitution: Ligands such as acetonitrile and triphenylphosphine can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state rhodium complexes, while reduction may yield lower oxidation state complexes.
Scientific Research Applications
Chemistry
(RhCl(MeCN)2(PPP))(OTf)2 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology
Rhodium complexes have been studied for their potential biological activities, including anticancer properties. The specific biological applications of this compound would depend on its interaction with biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (RhCl(MeCN)2(PPP))(OTf)2 involves the coordination of the rhodium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved would depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
(RhCl(PPh3)3): A well-known rhodium complex used in hydrogenation reactions.
(RhCl(CO)(PPh3)2): Another rhodium complex with carbon monoxide and triphenylphosphine ligands.
(RhCl(MeCN)2(PPh3)): Similar to (RhCl(MeCN)2(PPP))(OTf)2 but with different ligands.
Uniqueness
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability compared to other rhodium complexes.
Properties
CAS No. |
128137-79-1 |
---|---|
Molecular Formula |
C47H45ClF6N2O6P3RhS2 |
Molecular Weight |
1143.3 g/mol |
IUPAC Name |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;chloride |
InChI |
InChI=1S/C41H39P3.2C2H3N.2CHF3O3S.ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;2*1-2-3;2*2-1(3,4)8(5,6)7;;/h2-31H,32-34H2,1H3;2*1H3;2*(H,5,6,7);1H;/q;;;;;;+3/p-3 |
InChI Key |
OJEHCRLRRRNMKM-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Rh+3] |
Origin of Product |
United States |
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